molecular formula C11H13FN2O2 B3092682 1-(3-Fluoro-2-nitrophenyl)piperidine CAS No. 1233955-39-9

1-(3-Fluoro-2-nitrophenyl)piperidine

Cat. No. B3092682
CAS RN: 1233955-39-9
M. Wt: 224.23
InChI Key: SAXCRAPSTHMTNK-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-nitrophenyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is a piperidine derivative, which is commonly used in the synthesis of several biologically active molecules.

Scientific Research Applications

Anticancer Applications

Piperidine and its derivatives have shown potential in anticancer applications . They have been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . These compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Pharmacological Properties

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Synthesis of Pharmaceuticals

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Biological Activity

Piperidine and its derivatives have shown a wide range of biological activities . They have been used in the development of fast and cost-effective methods for the synthesis of substituted piperidines .

Multicomponent Reactions

Piperidine is used in multicomponent reactions, a type of reaction in which three or more reactants combine to form a product . This is an important task of modern organic chemistry .

Material Science

Piperidine and its derivatives are used in material science . They are used in the synthesis of various materials due to their versatile chemical properties .

Safety and Hazards

According to a Safety Data Sheet, precautions should be taken to avoid contact with skin and eyes, and proper protective equipment should be worn when handling similar compounds . If inhaled or swallowed, medical attention should be sought .

Mechanism of Action

Target of Action

It is known that piperidine derivatives, such as piperine, have remarkable pharmacological properties and can affect various physiological activities like anti-asthmatic, anti-tumor, immunomodulatory, cytoprotective, and hepatoprotective .

Mode of Action

Piperine, a piperidine alkaloid, has been reported to show antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties might provide the initial framework in managing and alleviating severe disease conditions.

Biochemical Pathways

Piperine has been reported to enhance the bioavailability of certain drugs , suggesting that it may interact with drug-metabolizing enzymes and transporters, thereby affecting their activity and expression.

Pharmacokinetics

Piperine is known to enhance the bioavailability of certain drugs , suggesting that it may influence drug absorption and metabolism.

Result of Action

Piperine has been reported to have remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties suggest that it may have a wide range of effects at the molecular and cellular levels.

properties

IUPAC Name

1-(3-fluoro-2-nitrophenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-9-5-4-6-10(11(9)14(15)16)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXCRAPSTHMTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-2-nitrophenyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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